Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate
Description
Chemical Identity and Properties Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate (CAS No. 329772692) is a fluorinated sulfinate salt with the molecular formula C₇H₁₂ClF₂NaO₂S and a molecular weight of 256.67 g/mol . It appears as a white powder with a melting point of 185°C and is stored under inert conditions due to its sensitivity . The compound is characterized by:
- A seven-carbon alkyl chain substituted with chloro (Cl) at the 7th position.
- Difluoro (F₂) and sulfinate (SO₂⁻) groups at the 1st position, stabilized by a sodium counterion .
Applications
This compound belongs to the Baran Sulfinates class, which enables late-stage functionalization of nitrogen-containing heterocycles in organic synthesis. Its regioselectivity can be tuned by modifying reaction pH and solvent choice, making it versatile for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C7H12ClF2NaO2S |
|---|---|
Molecular Weight |
256.67 g/mol |
IUPAC Name |
sodium;7-chloro-1,1-difluoroheptane-1-sulfinate |
InChI |
InChI=1S/C7H13ClF2O2S.Na/c8-6-4-2-1-3-5-7(9,10)13(11)12;/h1-6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
LFIQXRUQAPPIPD-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCCl)CCC(F)(F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate typically involves the reaction of 7-chloro-1,1-difluoroheptane with sodium sulfinate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate has several applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate involves its ability to act as a sulfonate donor in various chemical reactions. It targets specific molecular pathways, facilitating the formation of sulfonate esters and other derivatives . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Sodium Alkanesulfonates
Key Differences :
Fluorinated Sulfinates
Key Differences :
Chlorinated Sulfonates and Related Compounds
Key Differences :
- Functional Groups : The target compound’s sulfinate group enables radical pathways, unlike ketones or aromatic sulfonates .
Research Findings and Performance Data
Reactivity in Late-Stage Functionalization
- Regioselectivity : Adjusting solvent polarity (e.g., acetone vs. DMF) shifts the site of C–H functionalization in heterocycles. For example, using acetone with the target compound yielded a 55% yield of a urea derivative in a model reaction .
- Comparative Efficiency: this compound outperforms non-fluorinated sulfinates in reactions requiring electron-deficient intermediates due to its electron-withdrawing F₂ and Cl groups .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate in a laboratory setting?
- Methodological Answer : Synthesis typically involves sulfonation of 7-chloro-1,1-difluoroheptane followed by neutralization with sodium hydroxide. Key steps include:
- Reagent Purity : Use reagents with ≥99.0% purity to minimize side reactions .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress.
- Purification : Recrystallization from aqueous ethanol or acetone ensures high purity. Confirm identity via H/F NMR and FT-IR spectroscopy .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Ion-pair chromatography (e.g., using sodium 1-decanesulfonate as an ion-pairing agent) is recommended for quantifying impurities .
- Spectroscopy :
- H/F NMR to confirm fluorine substitution and sulfinate group placement.
- FT-IR for sulfinate (S-O) stretching bands (~1050–1150 cm) .
- Elemental Analysis : Validate stoichiometry (CHClFNaOS) with a deviation <0.3%.
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–230 nm) and mass spectrometry for low-level impurity profiling.
- Ion Chromatography : Detect residual chloride or sulfite ions using suppressed conductivity detection .
- Karl Fischer Titration : Quantify water content (<0.1% w/w) to ensure stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for F chemical shifts).
- Isotopic Labeling : Use Cl/Cl isotopic patterns in mass spectrometry to confirm chlorine presence .
- Error Analysis : Quantify instrument-specific biases (e.g., NMR solvent effects) and replicate measurements to assess reproducibility .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Range : Test stability in buffers (pH 2–12) at 25°C and 40°C for 4 weeks.
- Kinetic Analysis : Use Arrhenius plots to predict degradation pathways (e.g., sulfinate hydrolysis).
- Analytical Endpoints : Monitor fluoride ion release (ion-selective electrode) and sulfinate depletion (HPLC) .
Q. How can mechanistic studies elucidate the role of this compound in nucleophilic fluorination reactions?
- Methodological Answer :
- Isotope Tracing : Introduce O-labeled water to track oxygen exchange in the sulfinate group.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using Cl vs. Cl isotopes to identify rate-determining steps.
- Computational Modeling : Use Gaussian or ORCA to simulate transition states and assess fluorine’s electronic effects .
Q. What strategies optimize the compound’s use in synthesizing fluorinated heterocycles?
- Methodological Answer :
- Substrate Screening : Test reactivity with aryl halides and alkenes under Pd or Cu catalysis.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for improved sulfinate activation.
- In Situ Monitoring : Use ReactIR to detect intermediates and adjust reaction conditions dynamically .
Methodological Notes
- Reproducibility : Document all experimental variables (e.g., reagent lot numbers, humidity) to align with pharmacopeial standards .
- Data Reporting : Follow IUPAC guidelines for spectral data presentation and error margins .
- Safety : Use fume hoods and personal protective equipment (PPE) when handling sulfinate salts due to potential irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
